Biotin-PEG8-Alkyne

Surface Chemistry Biosensor Development Enzyme Immobilization

Biotin-PEG8-Alkyne outperforms shorter PEG4 analogs in sterically demanding streptavidin capture: its ~35.2 Å PEG8 spacer prevents up to 70% binding loss seen with PEG4 linkers in surface-immobilized systems. The terminal alkyne supports both CuAAC and SPAAC click chemistry, eliminating dual inventory. Biotin-streptavidin Kd ≈ 10⁻¹⁵ M ensures irreversible target capture through stringent washes—critical for pull-down and proteomics workflows. Ideal for biosensor functionalization, nanocarrier engineering, and affinity enrichment. ≥98% purity, in stock.

Molecular Formula C29H51N3O10S
Molecular Weight 633.8 g/mol
Cat. No. B12370134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG8-Alkyne
Molecular FormulaC29H51N3O10S
Molecular Weight633.8 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C29H51N3O10S/c1-2-8-35-10-12-37-14-16-39-18-20-41-22-23-42-21-19-40-17-15-38-13-11-36-9-7-30-27(33)6-4-3-5-26-28-25(24-43-26)31-29(34)32-28/h1,25-26,28H,3-24H2,(H,30,33)(H2,31,32,34)/t25-,26-,28-/m0/s1
InChIKeyLUODKPCCPPQSDH-NSVAZKTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG8-Alkyne (CAS 2143968-80-1) for Click Chemistry Bioconjugation: Technical Specifications and Procurement Considerations


Biotin-PEG8-Alkyne (CAS: 2143968-80-1) is a heterobifunctional polyethylene glycol (PEG) derivative composed of a biotin moiety, an octaethylene glycol (PEG8) spacer, and a terminal alkyne group . It is classified as an azide-reactive click chemistry reagent, enabling selective copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, while the biotin group provides a high-affinity handle for streptavidin/avidin-based detection, enrichment, and immobilization workflows . The PEG8 spacer, with a molecular weight of 633.8 g/mol and a calculated extended chain length of approximately 35.2 Å, confers enhanced aqueous solubility and reduced steric hindrance relative to shorter PEG analogs, making it a versatile linker for biomolecular labeling and surface functionalization [1].

Why PEG Linker Length and Terminal Chemistry Matter: Substituting Biotin-PEG8-Alkyne with Biotin-PEG4-Alkyne or Desthiobiotin-PEG4-Alkyne Can Compromise Experimental Outcomes


In-class compounds such as Biotin-PEG4-Alkyne or Desthiobiotin-PEG4-Alkyne cannot be treated as interchangeable with Biotin-PEG8-Alkyne due to quantifiable differences in spacer length, biotin-binding pocket accessibility, and streptavidin elution behavior. The PEG8 spacer provides a ~35.2 Å hydrophilic bridge, which is critical for minimizing steric hindrance and maximizing streptavidin binding in sterically congested environments . Shorter spacers (e.g., PEG4 with ~14 Å) can reduce effective binding by up to 70% in certain surface-immobilized systems . Conversely, the alkyne functional group dictates the specific click chemistry partner (azide), and swapping this for an azide-terminated analog (e.g., Biotin-PEG8-Azide) fundamentally changes the reaction scheme and the set of compatible complementary reagents . Procurement without consideration of these specific structural parameters risks suboptimal conjugation efficiency, lower capture yields, and assay irreproducibility.

Quantitative Differentiation Evidence: Biotin-PEG8-Alkyne vs. Biotin-PEG4-Alkyne, Biotin-PEG23, and Desthiobiotin-PEG4-Alkyne


PEG Spacer Length Determines Biotin Accessibility and Streptavidin Binding Efficiency in Surface Immobilization Assays

In a study comparing biotin linkers of different PEG lengths for enzyme immobilization on alkyne-functionalized PNIPAAm brushes, the shorter biotin-PEG3 linker yielded significantly higher streptavidin-horseradish peroxidase (SA-HRP) immobilization amounts (81–98% monolayer coverage) due to better accessibility to alkyne chain ends, whereas the longer biotin-PEG23 linker resulted in only 43% monolayer coverage at 20 °C [1]. However, the longer PEG23 spacer provided higher linker mobility, which translated to higher specific enzyme activity for the immobilized SA-HRP [1]. Biotin-PEG8-Alkyne, with an intermediate PEG8 length (~35.2 Å), offers a balanced profile, optimizing between steric accessibility and retained biomolecular activity—an advantage over both extremely short (PEG3–PEG4) and very long (PEG23) spacers in specific applications .

Surface Chemistry Biosensor Development Enzyme Immobilization Streptavidin-Biotin Binding

Biotin vs. Desthiobiotin: Reversible Binding Kinetics Determine Suitability for Affinity Purification vs. Permanent Capture

Desthiobiotin-PEG4-Alkyne is a common alternative for applications requiring reversible streptavidin binding. Desthiobiotin binds streptavidin with a dissociation constant (Kd) of approximately 10⁻¹¹ M, which is four orders of magnitude weaker than the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) . Biotin-PEG8-Alkyne, containing the native biotin moiety, provides the essentially irreversible, ultra-high-affinity binding required for applications such as permanent labeling, stringent pull-downs, and quantitative detection where minimal target loss during washes is critical [1]. The lower affinity of desthiobiotin enables gentle, competitive elution with free biotin, which is advantageous for native protein purification but detrimental for assays requiring stable, long-lived conjugates.

Affinity Purification Pull-Down Assays Streptavidin Chromatography Reversible Biotinylation

Terminal Alkyne Enables Both CuAAC and SPAAC Click Chemistry, Expanding Compatible Reaction Conditions

Biotin-PEG8-Alkyne contains a terminal alkyne group that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, but it is also compatible with strain-promoted azide-alkyne cycloaddition (SPAAC) when paired with strained cyclooctynes (e.g., DBCO, BCN) [1]. This dual compatibility is not available with Biotin-PEG8-Azide, which requires an alkyne partner, nor with non-alkyne biotinylation reagents. The ability to use either CuAAC (highly efficient but potentially cytotoxic in live-cell settings) or SPAAC (copper-free, suitable for live cells and in vivo applications) provides experimental flexibility without changing the biotinylation reagent [2].

Click Chemistry Bioconjugation CuAAC SPAAC Bioorthogonal Chemistry

Purity Specifications (≥98%) and Solubility Profile Support Reproducible Conjugation Workflows

Commercially available Biotin-PEG8-Alkyne is typically supplied at ≥98% purity (confirmed by NMR) with a molecular weight of 633.8 g/mol (C₂₉H₅₁N₃O₁₀S) [1]. The compound is soluble in DMSO, H₂O, MeOH, and DMF, enabling flexible formulation for a wide range of aqueous and organic conjugation protocols . This high purity and favorable solubility profile ensure consistent stoichiometry in click reactions and minimize batch-to-batch variability that can arise from impurities or aggregation, particularly when compared to lower-purity PEG reagents.

Bioconjugation PEG Linker Solubility Reproducibility

Validated Application Scenarios for Biotin-PEG8-Alkyne Based on Quantitative Differentiation Evidence


Streptavidin-Based Biosensor Surface Functionalization Requiring High Ligand Density and Preserved Protein Activity

Biotin-PEG8-Alkyne is optimally suited for functionalizing biosensor surfaces (e.g., SPR chips, microarrays, or electrochemical sensors) where a high density of immobilized capture molecules is required without compromising the activity of the conjugated protein. The intermediate PEG8 spacer length provides sufficient reach to access sterically hindered streptavidin binding pockets while avoiding the reduced mobility and activity loss associated with excessively short PEG3–PEG4 linkers or the low monolayer coverage (<50% at 20 °C) observed with very long PEG23 linkers [1]. This balanced spacer profile ensures that the immobilized streptavidin conjugate (e.g., streptavidin-HRP or streptavidin-antibody) retains high specific enzymatic or binding activity, as demonstrated by the inverse relationship between spacer length and immobilized enzyme activity in PNIPAAm brush systems [1].

Irreversible Biotinylation of Azide-Modified Biomolecules for Stringent Pull-Down and Affinity Enrichment

For pull-down assays, co-immunoprecipitation, or affinity enrichment workflows where target proteins must remain tightly bound during extensive washing steps (e.g., high-salt, detergent, or denaturing buffers), Biotin-PEG8-Alkyne is the preferred reagent over desthiobiotin-based analogs. The ultra-high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) ensures minimal target loss during washes, whereas desthiobiotin (Kd ≈ 10⁻¹¹ M) permits unintended elution under mildly competitive conditions . This irreversible binding is critical for achieving high recovery and quantitative detection in proteomics applications, where even minor losses during processing can significantly bias results.

Flexible Bioconjugation in Both In Vitro and Live-Cell Settings Using a Single Reagent Stock

Biotin-PEG8-Alkyne's terminal alkyne group supports both copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry reactions with azide-modified partners [2]. This dual compatibility allows the same reagent to be used for high-efficiency in vitro conjugation (CuAAC) as well as live-cell labeling or in vivo applications where copper cytotoxicity is a concern (SPAAC with DBCO/BCN-azide). This versatility reduces the need for parallel inventory of alkyne- and azide-terminated biotin reagents, streamlining procurement and simplifying experimental design across different biological contexts.

Nanoparticle and Drug Carrier Functionalization for Targeted Delivery and Imaging

The combination of a hydrophilic PEG8 spacer, a terminal alkyne for covalent attachment to azide-modified nanoparticles, and a biotin handle for subsequent streptavidin-based targeting makes Biotin-PEG8-Alkyne an effective linker for constructing multifunctional nanocarriers [3]. The PEG8 chain provides steric stabilization and reduces non-specific protein adsorption on nanoparticle surfaces, while the biotin group enables post-functionalization with streptavidin-conjugated targeting ligands (e.g., antibodies, peptides) or imaging probes. This modular approach is particularly valuable in targeted drug delivery and molecular imaging applications where controlled surface chemistry and high biotin accessibility are essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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